molecular formula C17H14N6O3S B2658347 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1115905-89-9

2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B2658347
CAS No.: 1115905-89-9
M. Wt: 382.4
InChI Key: YLMXBBUHPDJCGF-UHFFFAOYSA-N
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Description

2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic compound that features a quinazolinone core, a furan ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid derivatives.

    Attachment of the Triazole Moiety: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Final Assembly: The final compound is assembled by linking the quinazolinone, furan, and triazole units through appropriate coupling reactions, often involving thiol or amine intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

    Oxidation: Furan-2,3-diones and quinazolinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted triazole and furan derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with multiple molecular targets.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes, while the triazole moiety can bind to metal ions or other active sites. The furan ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These compounds share the quinazolinone core and are known for their diverse biological activities.

    Furan Derivatives: Compounds containing the furan ring are often used in medicinal chemistry due to their aromaticity and reactivity.

    Triazole Derivatives: Triazole-containing compounds are widely studied for their antimicrobial and anticancer properties.

Uniqueness

2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide is unique due to the combination of these three distinct moieties in a single molecule

Properties

IUPAC Name

2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O3S/c24-14(21-16-18-10-19-22-16)9-27-17-20-13-6-2-1-5-12(13)15(25)23(17)8-11-4-3-7-26-11/h1-7,10H,8-9H2,(H2,18,19,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMXBBUHPDJCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=NC=NN3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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